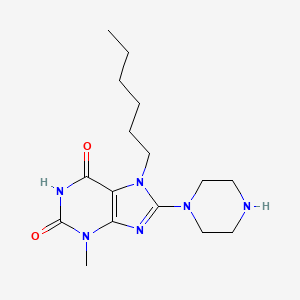

![molecular formula C12H15F2NO3S B2359606 (1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid CAS No. 2408936-58-1](/img/structure/B2359606.png)

(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

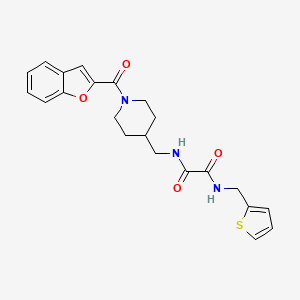

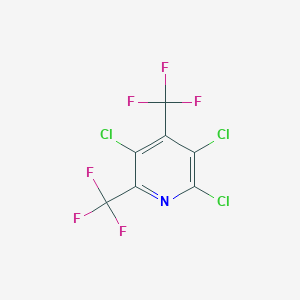

“(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid” is a compound that is structurally related to a class of nitrogen-containing heterocycles known as 3-Azabicyclo [3.1.0]hexanes . These compounds are key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates .Molecular Structure Analysis

The molecular structure of this compound is related to the (1S,2S,5R,6S)-2-aminobicyclo [3.1.0]hexane-2,6-dicarboxylate scaffold . The specific ligand–protein interactions revealed by the cocrystal structure likely explain the high affinity of this compound for its binding site .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the racemic bicyclo keto ester with potassium cyanide and ammonium carbonate under Bücherer−Berg’s reaction conditions .Physical And Chemical Properties Analysis

The compound is a solid with the linear formula C7H8O3 . Its InChI key is JUIOQBDYJXJVSZ-PUFIMZNGSA-N .Aplicaciones Científicas De Investigación

Neuroscience: H3 Receptor Ligands

The compound has been utilized in the development of selective ligands for the H3 receptor subtype, which is predominantly expressed in the central nervous system (CNS). These ligands have potential therapeutic applications for CNS-related disorders such as attention-deficit hyperactivity disorder, Alzheimer’s disease, narcolepsy, Parkinson’s disease, schizophrenia, and obesity .

Pharmacology: Conformational Restriction of Histamine

Researchers have synthesized conformationally rigid histamine analogues using a bicyclo[3.1.0]hexane scaffold derived from EN300-7462422. This approach aims to create potent and selective drugs that target specific biomolecules, which could lead to new treatments for various diseases .

Antimicrobial Agents: Terpene Derivatives

The bicyclic structure of EN300-7462422 has been incorporated into terpene derivatives, which exhibit moderate antimicrobial activity. These compounds have shown effectiveness against S. aureus and E. coli, suggesting potential use in combating bacterial infections .

Antifungal Applications: Fungicidal Activity

Derivatives of EN300-7462422 have been tested for antifungal activity. Although the activity was low on Candida isolates, it was comparable with conventional antimycotic (Fluconazole) on filamentous fungi. This indicates a possible role in the development of new antifungal agents .

Organic Synthesis: Scaffold for Drug Discovery

The unique bicyclic structure of EN300-7462422 serves as a scaffold for the synthesis of various organic compounds. Its rigid framework can be used to develop new molecules with desired pharmacological properties .

Chemical Database Inclusion

EN300-7462422 is listed in chemical databases, indicating its recognized importance in scientific research and potential for further exploration in various applications .

Material Science: Structural Analysis

The compound’s structure has been characterized using advanced techniques such as NMR, IR, and mass spectrometry, which are crucial for understanding its properties and interactions in material science applications .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,5R)-6,6-difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H7F2N/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)3-1-2-8-4(3)5/h2-5H,1H3,(H,8,9,10);3-4,8H,1-2H2/t;3-,4+/m.1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOIQVMCYGSRRV-OOLPFSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC2C1C2(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]2[C@@H]1C2(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

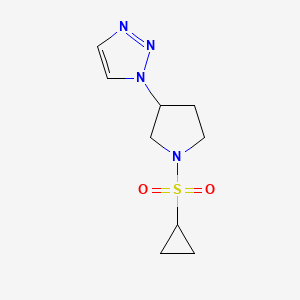

![Cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2359526.png)

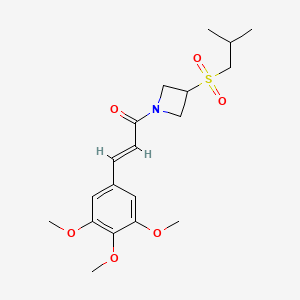

![N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2359528.png)

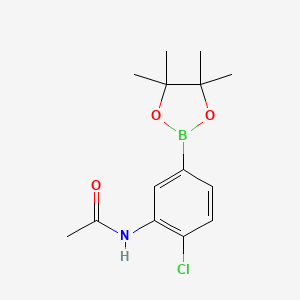

![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)

![2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide](/img/structure/B2359537.png)

![Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate](/img/structure/B2359543.png)